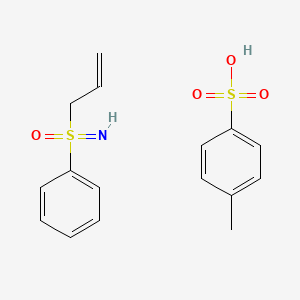

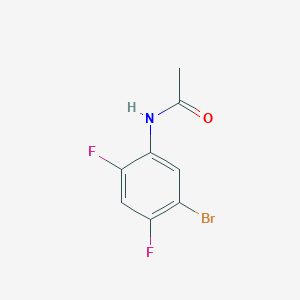

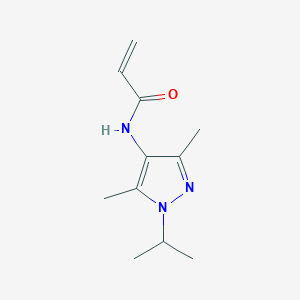

![molecular formula C20H19N3O3 B3017543 3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034374-89-3](/img/structure/B3017543.png)

3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity and Radioiodination

A study by (Abdel-Bary et al., 2013) focused on synthesizing new amino acid derivatives coupled with a biologically active pyridine moiety. These compounds, including a related dipeptide derivative, showed potent antibacterial activity against Escherichia coli. Additionally, a specific derivative was radioiodinated, showing good in vitro and in vivo stability and significant lung uptake in mice, suggesting potential use in lung perfusion scans.

Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)

(Abdel-Magid, 2017) discusses novel 3-(indol-3-yl)pyridine derivatives, including compounds similar to the one , as inhibitors of TDO2. These compounds may be useful in treating or preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity.

Urease Inhibition

A study by (Nazir et al., 2018) synthesized novel indole-based oxadiazole scaffolds. These compounds were found to be potent inhibitors of the urease enzyme, with one compound exhibiting competitive inhibition. The findings highlight their potential as valuable therapeutic agents in drug design.

Topical and Systemic Inflammation Inhibitors

Research by (Dassonville et al., 2008) describes the synthesis of N-pyridinyl(methyl)indolylpropanamides as non-acidic NSAIDs. These compounds showed higher activity levels in inflammation assays compared to ibuprofen and dexamethasone, suggesting potential as topical and systemic inflammation inhibitors.

Potential as Antiallergic Agents

A study by (Menciu et al., 1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides. These compounds showed potent antiallergic properties, with one specific amide being significantly more effective than the reference antihistamine astemizole.

Potential as Novel Immunomodulatory Agents

(Carbonnelle et al., 2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and evaluated their immunosuppressive potential. Some compounds exhibited notable inhibitory activity on murine T-cell proliferation, indicating potential as immunosuppressive agents.

Photophysical Properties and Applications

A study by (Bozkurt & Doğan, 2018) investigated the photophysical properties of a novel 4-aza-indole derivative in different solvents. The compound exhibited reverse solvatochromism and high quantum yield, suggesting applications as a labeling agent in bio- or analytical sensors and optoelectronic devices.

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(6-5-15-13-22-17-4-2-1-3-16(15)17)21-9-11-23-10-7-14-8-12-26-19(14)20(23)25/h1-4,7-8,10,12-13,22H,5-6,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXARWYHXDYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

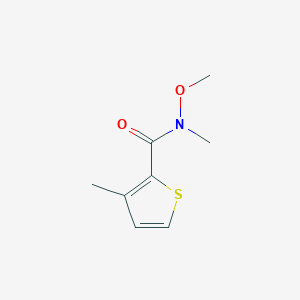

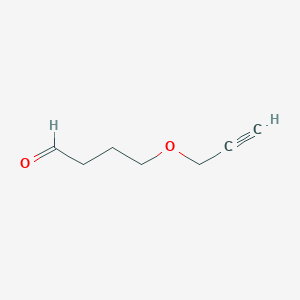

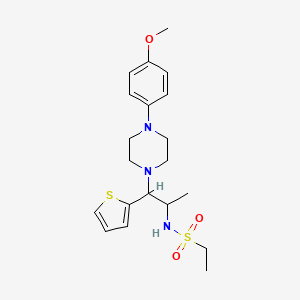

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)